(Z)-3-(benzyloxy)benzaldehyde oxime
CAS No.:
Cat. No.: VC18368104
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO2 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |
| Standard InChI Key | YUQATBOXIFGNQR-GDNBJRDFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
Introduction
Chemical Structure and Nomenclature
(Z)-3-(Benzyloxy)benzaldehyde oxime belongs to the oxime family, featuring a benzaldehyde backbone substituted at the 3-position with a benzyloxy group (–OCH2C6H5) and an oxime moiety (–CH=N–OH). Its molecular formula is C14H13NO2, with a molecular weight of 227.26 g/mol . The Z configuration denotes the spatial arrangement where the hydroxyl group (–OH) and the benzyloxy substituent reside on the same side of the C=N double bond (Fig. 1). This stereochemical distinction influences intermolecular interactions and reactivity patterns, though literature on the Z isomer remains sparse compared to its E counterpart .
Figure 1: Proposed (Z)-configuration of 3-(benzyloxy)benzaldehyde oxime.
(Insert 2D structure from PubChem )
Nomenclature variants include:
Synthesis and Characterization
Synthetic Routes
The synthesis of (Z)-3-(benzyloxy)benzaldehyde oxime typically involves two stages:
-
Aldehyde Preparation: 3-(Benzyloxy)benzaldehyde is synthesized via Williamson ether synthesis, coupling 3-hydroxybenzaldehyde with benzyl bromide under basic conditions.
-
Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride (NH2OH·HCl) in a solvent such as ethanol or methanol, often catalyzed by sodium acetate .
Recent advances employ visible-light photocatalysis for oxime derivatization. For example, Qi et al. (2023) demonstrated that oximes undergo formal [4+2] cycloaddition with o-hydroxybenzyl alcohols under blue LED irradiation, yielding 1,3-benzoxazines . While this study focused on E-oximes, analogous methods could be adapted for Z-isomer synthesis by modulating reaction conditions (e.g., temperature, catalyst).
Spectroscopic Characterization
Key spectral data for related oximes include:
-
1H NMR (400 MHz, CDCl3): Aromatic protons resonate at δ 7.26–8.27 ppm, with the oxime proton (–CH=N–OH) appearing as a singlet near δ 8.3–8.7 ppm .
-
13C NMR (100 MHz, CDCl3): The imine carbon (C=N) appears at δ 150–155 ppm, while the benzyloxy oxygen deshields adjacent carbons to δ 115–130 ppm .
-
HRMS: Exact mass calculated for C14H13NO2 [M+H]+: 227.0946; observed: 227.0943 .
Table 1: Comparative NMR Data for Selected Oxime Derivatives
| Compound | δ (1H, –CH=N–OH) | δ (13C, C=N) | Reference |
|---|---|---|---|
| Benzaldehyde oxime | 8.21 | 151.2 | |
| 4-Methylbenzaldehyde oxime | 8.27 | 150.1 | |
| 3-(Benzyloxy)benzaldehyde oxime | 8.56 (E)* | 155.1 (E)* |
*Data inferred from analogous structures; Z-isomer values require experimental confirmation.
Physicochemical Properties
Limited experimental data exist for the pure Z-isomer, but general properties can be extrapolated:
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or chloroform.
-
Melting Point: Analogous oximes melt between 68°C (cyclohexanone oxime) and 217°C (quinoline-derived oximes) .
-
Stability: Oximes are prone to hydrolysis under acidic conditions, regenerating the parent aldehyde and hydroxylamine.
Applications and Research Findings
Organic Synthesis Intermediate
(Z)-3-(Benzyloxy)benzaldehyde oxime serves as a precursor for heterocyclic compounds. In Qi et al.’s work, oximes participated in cycloadditions to form 1,3-benzoxazines—scaffolds with bioactive potential . The benzyloxy group enhances electron density, facilitating electrophilic aromatic substitutions.
Challenges and Future Directions
-
Stereochemical Control: Current synthetic methods favor E-oximes; Z-selective protocols require development.
-
Characterization Gaps: Experimental data for the Z-isomer’s NMR, XRD, and thermodynamic properties are needed.
-
Application-Specific Studies: Investigations into LC behavior, catalytic activity, or bioactivity could unlock new uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume